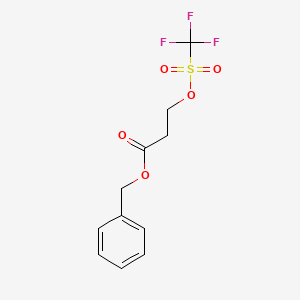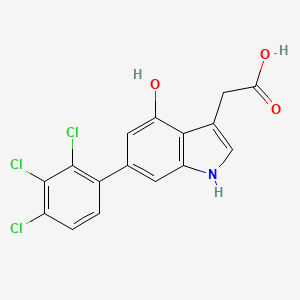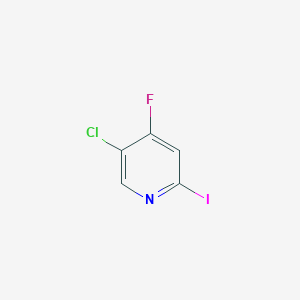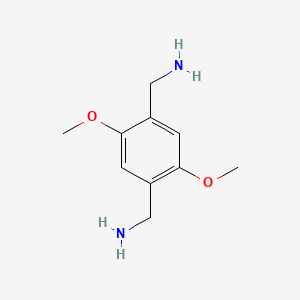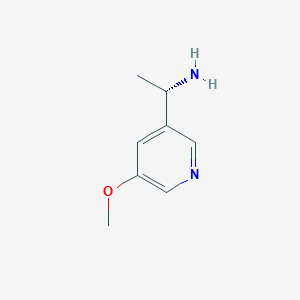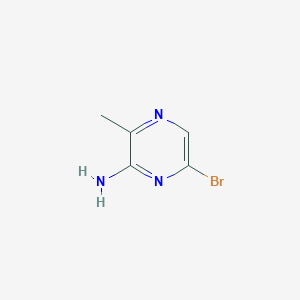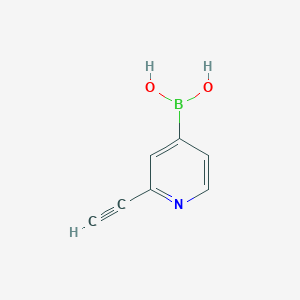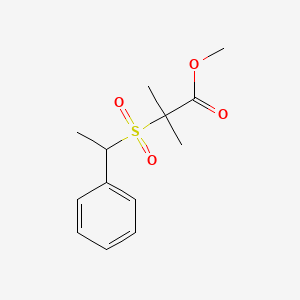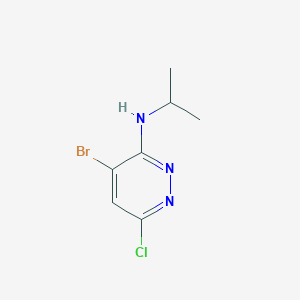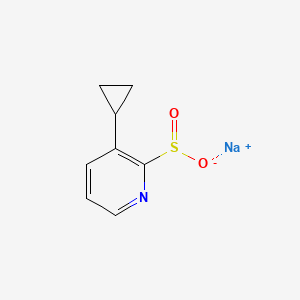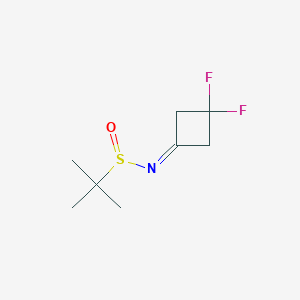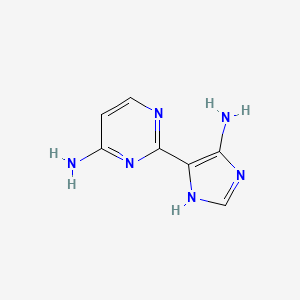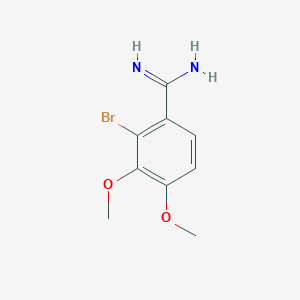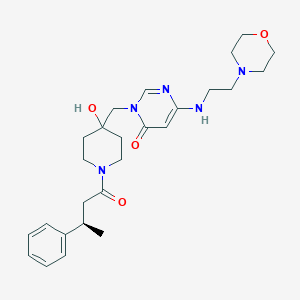
3-Methyl-1H-indole-1-carbonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Methyl-1H-indole-1-carbonitrile is an organic compound belonging to the indole family. Indoles are significant heterocyclic systems found in many natural products and drugs. This compound is characterized by a nitrile group attached to the indole ring, making it a versatile intermediate in organic synthesis .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-1H-indole-1-carbonitrile typically involves the cyclization of appropriate precursors under acidic or basic conditions. One common method is the Fischer indole synthesis, where phenylhydrazines react with ketones or aldehydes in the presence of an acid catalyst . Another approach involves the reaction of indole-3-carboxaldehyde with malononitrile or ethyl cyanoacetate, followed by dehydration .
Industrial Production Methods
Industrial production methods often utilize catalytic processes to enhance yield and efficiency. For example, the use of palladium-catalyzed reactions can facilitate the formation of indole derivatives under milder conditions .
Analyse Des Réactions Chimiques
Types of Reactions
3-Methyl-1H-indole-1-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the nitrile group to amines.
Substitution: Electrophilic substitution reactions are common due to the electron-rich nature of the indole ring.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Catalysts such as palladium on carbon or lithium aluminum hydride.
Substitution: Halogenating agents like bromine or chlorine.
Major Products Formed
The major products formed from these reactions include various substituted indoles, amines, and oxo derivatives, depending on the specific reaction conditions and reagents used .
Applications De Recherche Scientifique
3-Methyl-1H-indole-1-carbonitrile has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities, including antiviral and anticancer properties.
Medicine: Investigated for its role in drug development, particularly in the synthesis of pharmacologically active compounds.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals
Mécanisme D'action
The mechanism of action of 3-Methyl-1H-indole-1-carbonitrile involves its interaction with various molecular targets. The nitrile group can participate in nucleophilic addition reactions, while the indole ring can engage in π-π interactions with biological macromolecules. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
Indole-3-carboxaldehyde: Another indole derivative with a formyl group instead of a nitrile group.
3-Methylindole: Lacks the nitrile group but shares the indole core structure.
Indole-3-acetic acid: A plant hormone with a carboxylic acid group
Uniqueness
3-Methyl-1H-indole-1-carbonitrile is unique due to its nitrile group, which imparts distinct reactivity and potential for diverse chemical transformations. This makes it a valuable intermediate in organic synthesis and a subject of interest in various research fields .
Propriétés
Formule moléculaire |
C10H8N2 |
|---|---|
Poids moléculaire |
156.18 g/mol |
Nom IUPAC |
3-methylindole-1-carbonitrile |
InChI |
InChI=1S/C10H8N2/c1-8-6-12(7-11)10-5-3-2-4-9(8)10/h2-6H,1H3 |
Clé InChI |
ZFXJBQUURGNTCS-UHFFFAOYSA-N |
SMILES canonique |
CC1=CN(C2=CC=CC=C12)C#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


